5-Fluoro-4-iodopyrimidine
Overview
Description
5-Fluoro-4-iodopyrimidine is a heterocyclic aromatic compound that contains both fluorine and iodine atoms attached to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its use as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 5-fluoropyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide yields 5-fluoro-4-azidopyrimidine, while Suzuki-Miyaura coupling with phenylboronic acid produces 5-fluoro-4-phenylpyrimidine .
Scientific Research Applications
5-Fluoro-4-iodopyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including antiviral and anticancer agents.
Radiolabeling: The fluorine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) imaging.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodopyrimidine is primarily related to its ability to interact with biological macromolecules. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to enzymes and receptors. Additionally, the iodine atom can participate in halogen bonding, further stabilizing the interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase, leading to DNA synthesis disruption.
4-Iodopyrimidine: Lacks the fluorine atom and has different reactivity and biological properties.
Uniqueness
5-Fluoro-4-iodopyrimidine is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties. This dual substitution allows for versatile chemical modifications and enhances its potential as a building block in drug discovery .
Properties
IUPAC Name |
5-fluoro-4-iodopyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FIN2/c5-3-1-7-2-8-4(3)6/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUNGQPSTPBUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806346-54-2 | |
Record name | 5-fluoro-4-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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